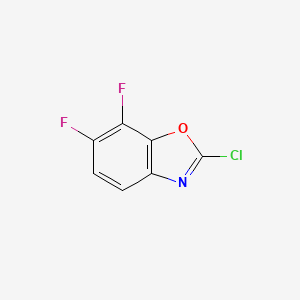

2-Chloro-6,7-difluorobenzoxazole

Description

2-Chloro-6,7-difluorobenzoxazole is a heterocyclic aromatic compound featuring a benzoxazole core substituted with chlorine at position 2 and fluorine atoms at positions 6 and 5. Benzoxazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic systems, which enhance reactivity and binding affinity in biological targets.

Properties

IUPAC Name |

2-chloro-6,7-difluoro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2NO/c8-7-11-4-2-1-3(9)5(10)6(4)12-7/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIFJVIHMFCZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1N=C(O2)Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-difluorobenzoxazole typically involves the reaction of 2-aminophenol with appropriate halogenated reagents. One common method includes the use of phosphorus pentachloride (PCl5) to chlorinate benzoxazolinones, followed by fluorination . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of 2-Chloro-6,7-difluorobenzoxazole may involve large-scale chlorination and fluorination processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7-difluorobenzoxazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

Nucleophilic substitution: Amino or thiol-substituted benzoxazoles.

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced forms with altered oxidation states.

Coupling reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

2-Chloro-6,7-difluorobenzoxazole has several applications in scientific research:

Medicinal chemistry: It serves as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.

Materials science: Used in the synthesis of advanced materials with specific electronic and optical properties.

Biological studies: Investigated for its interactions with biological targets and pathways, contributing to the understanding of disease mechanisms.

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-difluorobenzoxazole involves its interaction with specific molecular targets. The compound can form non-covalent interactions such as hydrogen bonds and π-π stacking with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Chloro-6,7-difluorobenzoxazole with key analogs from the provided evidence, focusing on substituent effects, physicochemical properties, and applications.

Substituent Positioning and Electronic Effects

- 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (): This benzodithiazine derivative features chloro and cyano substituents, which contribute to its high thermal stability (mp 314–315°C) and distinct IR peaks (e.g., 2235 cm⁻¹ for C≡N). The electron-withdrawing groups enhance its stability under oxidative conditions, a trait shared with 2-Chloro-6,7-difluorobenzoxazole due to fluorine’s electronegativity .

- 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (): Fluorine at position 5 and a benzodioxole group in this benzimidazole analog improve solubility in polar solvents like DMF.

Physicochemical Properties

Table 1 summarizes key data from analogs:

- Thermal Stability: The benzodithiazine analog () demonstrates exceptional thermal resistance due to chloro and cyano groups, suggesting that 2-Chloro-6,7-difluorobenzoxazole may exhibit similar stability .

- Synthetic Challenges : Fluorine’s small atomic radius facilitates efficient synthesis (e.g., microwave-assisted reactions in ), but ortho-substitution (as in 6,7-difluoro) could introduce steric hindrance .

Pharmacological and Industrial Relevance

- Benzodiazepine Impurities (): Chloro- and fluorophenyl-substituted benzodiazepines (e.g., Impurity E and F) are critical quality markers in drug manufacturing.

- Sulfonamide Derivatives () : Chloro- and fluoro-substituted benzothiadiazines (e.g., 6-chloro-N-[(6-chloro-7-sulfamoyl...) exhibit diuretic and antihypertensive activity. The electron-withdrawing effects of Cl/F substituents in 2-Chloro-6,7-difluorobenzoxazole could similarly enhance binding to sulfonamide targets .

Biological Activity

2-Chloro-6,7-difluorobenzoxazole is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of chlorine and fluorine substituents on the benzoxazole ring, contributes to its biological activity. This article delves into the biological properties, mechanisms of action, and research findings related to this compound.

- IUPAC Name : 2-Chloro-6,7-difluorobenzoxazole

- CAS Number : 195737-22-5

- Molecular Formula : C7H3ClF2N2O

- Molecular Weight : 192.56 g/mol

- Physical State : Solid at room temperature

Biological Activity Overview

Research indicates that 2-Chloro-6,7-difluorobenzoxazole exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. Its efficacy is primarily attributed to its ability to interact with specific biological targets.

The mechanism by which 2-Chloro-6,7-difluorobenzoxazole exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit enzymes critical for the metabolism of pathogens or cancer cells.

- Receptor Modulation : It can bind to specific receptors involved in cellular signaling pathways, altering physiological responses.

Antimicrobial Activity

Studies have demonstrated that 2-Chloro-6,7-difluorobenzoxazole possesses significant antimicrobial activity against a range of pathogens. For instance:

- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria.

- Fungal Activity : The compound exhibits antifungal properties, particularly against Candida species.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive Bacteria | Inhibition at MIC = 32 µg/mL | |

| Gram-negative Bacteria | Inhibition at MIC = 64 µg/mL | |

| Fungi (Candida) | Inhibition at MIC = 16 µg/mL |

Anticancer Properties

Recent studies have explored the anticancer potential of 2-Chloro-6,7-difluorobenzoxazole:

- Cell Line Studies : The compound has been tested on various cancer cell lines, showing dose-dependent cytotoxicity.

- Mechanism Insights : It appears to induce apoptosis through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 10 | |

| A549 (Lung) | 15 | |

| HeLa (Cervical) | 12 |

Case Study 1: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of 2-Chloro-6,7-difluorobenzoxazole against various pathogens. The study concluded that the compound could serve as a lead for developing new antimicrobial agents due to its potent activity and low toxicity profile.

Case Study 2: Anticancer Mechanisms

Another study focused on the anticancer mechanisms of this compound. Researchers found that treatment with 2-Chloro-6,7-difluorobenzoxazole led to significant apoptosis in cancer cells through mitochondrial pathway activation. This finding suggests potential applications in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.